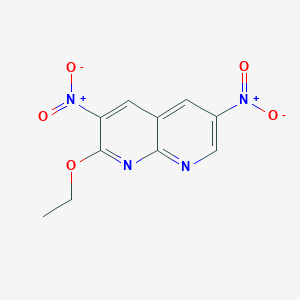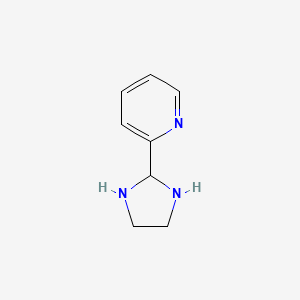
2-Ethoxy-3,6-dinitro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3,6-dinitro-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-3,6-dinitro-1,8-naphthyridine typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Ethoxy-3,6-dinitro-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitro groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can lead to the formation of nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3,6-dinitro-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: It finds applications in the development of dyes, sensors, and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3,6-dinitro-1,8-naphthyridine and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways . Others may act as antimicrobial agents by disrupting bacterial cell walls or interfering with DNA replication.
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-3,6-dinitro-1,8-naphthyridine can be compared with other naphthyridine derivatives such as:
Gemifloxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core used to treat bacterial infections.
2-Amino-1,8-naphthyridine: Known for its use in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other naphthyridine derivatives.
Eigenschaften
CAS-Nummer |
101478-16-4 |
|---|---|
Molekularformel |
C10H8N4O5 |
Molekulargewicht |
264.19 g/mol |
IUPAC-Name |
2-ethoxy-3,6-dinitro-1,8-naphthyridine |
InChI |
InChI=1S/C10H8N4O5/c1-2-19-10-8(14(17)18)4-6-3-7(13(15)16)5-11-9(6)12-10/h3-5H,2H2,1H3 |
InChI-Schlüssel |
VKXIBKNBRAWLGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC2=NC=C(C=C2C=C1[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)











